![molecular formula C18H19BrN4O2 B2800841 (5-溴呋喃-2-基)(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)甲酮 CAS No. 1170050-84-6](/img/structure/B2800841.png)

(5-溴呋喃-2-基)(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

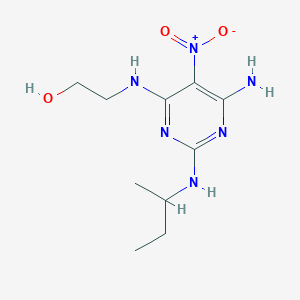

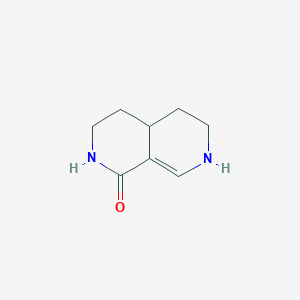

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, a benzimidazole, and a piperazine . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a bromofuran ring, a benzimidazole ring, and a piperazine ring. The benzimidazole and piperazine rings are connected by a methylene bridge, and the bromofuran ring is connected to the piperazine ring via a carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .科学研究应用

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting key enzymes or disrupting cellular processes, this compound could serve as a basis for novel antibiotics or antifungal agents .

Anticancer Potential

Given the presence of heterocyclic moieties, this compound might exhibit anticancer properties. Scientists have investigated its impact on cancer cell lines, studying its cytotoxicity, apoptosis-inducing effects, and potential as a targeted therapy. Further research is needed to validate its efficacy and safety .

Anti-Inflammatory Activity

The compound’s unique structure could contribute to anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies are essential to explore its potential in this area .

Neuroprotective Applications

Considering the benzimidazole component, researchers have explored the compound’s neuroprotective properties. It may interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations into its impact on neurodegenerative diseases are ongoing .

Ligand Design for Metal-Organic Frameworks (MOFs)

The compound’s aromatic rings and nitrogen atoms make it suitable for ligand design in MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. By incorporating this compound, scientists can tailor MOF properties for specific purposes .

Synthetic Methodology

Apart from its applications, the compound’s synthesis methods are crucial. Researchers have developed versatile routes to access it, including C–N bond formation from aromatic aldehydes and o-phenylenediamine . Understanding these synthetic pathways aids in producing sufficient quantities for further studies.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5028–5032. Read more Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene-based Metal-Organic Frameworks. Applied Sciences, 11(21), 9856. Read more

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis.

属性

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMIYGWUYSWKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)

amino}acetamide](/img/structure/B2800779.png)

![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)